
2,2,7,7-Tetramethyloct-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetramethyloct-3-ene is an organic compound with the molecular formula C12H24. It is a branched alkene characterized by the presence of two methyl groups attached to the second and seventh carbon atoms of an octene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,7,7-Tetramethyloct-3-ene can be synthesized through several methods. One common approach involves the alkylation of 2,2,7,7-tetramethyl-3-octanol with a suitable alkyl halide under basic conditions. Another method includes the dehydrohalogenation of 2,2,7,7-tetramethyl-3-octyl halide using a strong base such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,7,7-Tetramethyloct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 2,2,7,7-tetramethyl-3-octyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: 2,2,7,7-Tetramethyl-3-octanol, 2,2,7,7-Tetramethyl-3-octanone.
Reduction: 2,2,7,7-Tetramethyloctane.
Substitution: 2,2,7,7-Tetramethyl-3-octyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,2,7,7-Tetramethyloct-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research explores its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,2,7,7-Tetramethyloct-3-ene exerts its effects involves interactions with various molecular targets. In oxidation reactions, the double bond of the alkene is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the oxidized products. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The specific pathways and intermediates depend on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2,2,7,7-Tetramethyl-3,5-octadiene: A related compound with two double bonds, exhibiting different reactivity and applications.
2,2,7,7-Tetramethyl-3-octanol: The corresponding alcohol, used in different chemical transformations.
2,2,7,7-Tetramethyl-3-octanone: The corresponding ketone, with distinct chemical properties.
Uniqueness: 2,2,7,7-Tetramethyloct-3-ene is unique due to its specific structural arrangement, which imparts distinct reactivity patterns compared to its analogs. Its branched structure and the presence of a single double bond make it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
112916-33-3 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyloct-3-ene |
InChI |
InChI=1S/C12H24/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,8,10H2,1-6H3 |
InChI-Schlüssel |
ZEUADTWTZLOMAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCC=CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


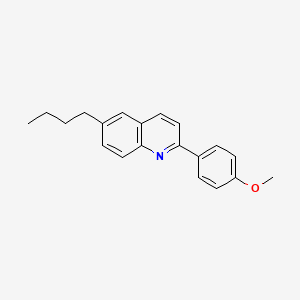
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)


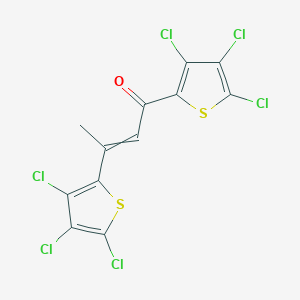
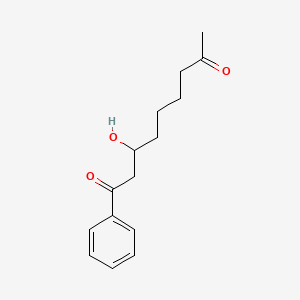
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)


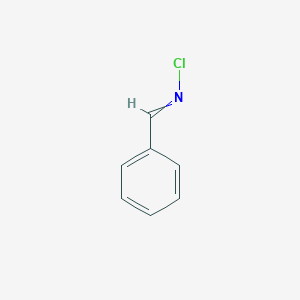
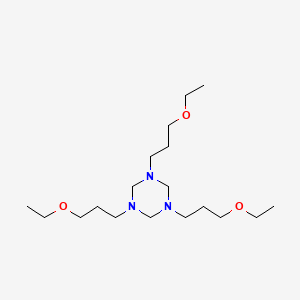

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)

